molecular formula C7H14N2O B1280945 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine CAS No. 54384-40-6

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Cat. No.: B1280945
CAS No.: 54384-40-6
M. Wt: 142.2 g/mol
InChI Key: URRAIRLPZXDJDB-UHFFFAOYSA-N
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Description

2-(2-Oxa-6-azaspiro[33]heptan-6-yl)ethanamine is a heterocyclic compound that features a spiro structure, incorporating both oxygen and nitrogen atoms within its ring system

Scientific Research Applications

Improved Synthesis and Properties

An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, a related compound to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, has been developed, enhancing its stability and solubility, which broadens its applicability in various reaction conditions (Haas et al., 2017).

Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis pathway involving 2-oxa-6-azaspiro[3.3]heptane was utilized in creating an expanded spirocyclic oxetane, leading to a new tetracyclic system, which is important in chemistry and drug design (Gurry et al., 2015).

Reductive Cleavage in Chemical Synthesis

The reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which is closely related to the target compound, is significant in the formation of bi- or tricyclic lactams or lactones, crucial in chemical synthesis (Molchanov et al., 2016).

Spirocyclic Amino Acids in Drug Design

The synthesis of spirocyclic scaffolds, akin to this compound, yielded novel amino acids for use in chemistry, biochemistry, and drug design, emphasizing the compound's potential in scientific research (Radchenko et al., 2010).

Novel Angular Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes, which are structurally similar to this compound, showcases the compound's potential as a building block in drug discovery, highlighting its relevance in synthesizing diverse and complex molecular structures (Guerot et al., 2011).

Mechanism of Action

It’s worth noting that the 2-oxa-6-azaspiro[33]heptane fragment has been reported to be a structural surrogate for morpholine in a number of drug-like molecules . This suggests that it might interact with similar targets and pathways as morpholine-based drugs, but this would need to be confirmed with specific experimental data.

The compound is often isolated as a sulfonic acid salt, which yields a more stable and more soluble product . This could potentially affect its bioavailability and stability in different environments.

Biochemical Analysis

Biochemical Properties

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as a structural surrogate for morpholine in drug-like molecules . This compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of metabolites that may have distinct biological activities . Additionally, its binding to proteins can modulate their conformation and activity, thereby affecting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, its impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other compounds . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have distinct biological activities . This compound can also affect metabolic flux and metabolite levels, thereby influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution within cells . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular compartments can influence its interactions with biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-

Properties

IUPAC Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRAIRLPZXDJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CCN)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480690
Record name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54384-40-6
Record name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-amine
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